11,12-Methyleneoctadecanoic acid

Descripción general

Descripción

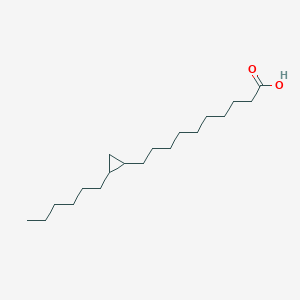

11,12-Methyleneoctadecanoic acid, also known as (11R,12S)-Lactobacillic acid, cis-11,12-Methyleneoctadecanoic acid, Cyclopropanedecanoic acid, 2-hexyl-, (1R-cis)-, (1R,2S)-2-Hexylcyclopropanedecanoic acid, Cyclopropanedecanoic acid, 2-hexyl-, cis-, Lactobacillic acid . It is a product in the category of Branched FA (Iso, Ante-iso) .

Molecular Structure Analysis

The molecular formula of 11,12-Methyleneoctadecanoic acid is C19H36O2 . The molecular weight is 296.49 . The Smiles notation is O=C(O)CCCCCCCCCC1CC1CCCCCC .Chemical Reactions Analysis

The specific chemical reactions involving 11,12-Methyleneoctadecanoic acid are not well-documented in the available literature .Physical And Chemical Properties Analysis

11,12-Methyleneoctadecanoic acid has a molecular weight of 296.49 . It has a density of 0.9±0.1 g/cm3 . Its boiling point is 408.7±13.0 °C at 760 mmHg . The enthalpy of vaporization is 72.5±6.0 kJ/mol . It is supplied in solution and its physical state is liquid .Aplicaciones Científicas De Investigación

Antioxidant Activity

Phytomonic acid, extracted from various sources such as oilseeds, legumes, cereals, nuts, and pollen, has shown beneficial health and physiological effects due to its pronounced antioxidant activity . This property makes it useful in the development of health supplements and functional foods.

Chelation of Metal Ions

Phytomonic acid has the ability to chelate Fe3+ ions . This property can be utilized in the treatment of diseases caused by iron overload, such as hemochromatosis, and in the development of iron supplements.

Inhibition of Foodborne Pathogens

Recent studies have suggested the efficacy of Phytomonic acid as an inhibitor of foodborne pathogens . This makes it a potential candidate for use in food preservation and safety.

Regulation of Cell Membrane Fluidity

Phytomonic acid, found mainly in a gram-negative bacteria, L. arabinosus, but also in protozoa and in the seed oil of B. coccineus (Connaraceae), has a cyclopropane ring structure that has some properties of a double bond. This structure may serve to regulate cell membrane fluidity .

Presence in Marine Algae

In the red alga Solieria pacifica, Phytomonic acid contributed significantly to the overall fatty acid profile . This indicates its potential role in the biochemistry of marine organisms and its possible applications in marine biotechnology.

Industrial Applications

Due to its unique properties, Phytomonic acid is used in the production of certain types of lipids . These lipids can be used in various industrial applications, including the production of biofuels, lubricants, and surfactants.

Mecanismo De Acción

Target of Action

Phytomonic acid, also known as 11,12-Methyleneoctadecanoic acid, is a long-chain fatty acid containing a cyclopropane ring . It is primarily found in gram-negative bacteria . The primary targets of this compound are cellular lipid structures . These structures play a crucial role in maintaining the fluidity and integrity of cell membranes .

Mode of Action

Phytomonic acid interacts with its targets by incorporating into cellular lipid structures . This interaction influences membrane fluidity and integrity . The distinctive branched-chain structure of Phytomonic acid makes it a point of interest in studying lipid biosynthesis pathways .

Biochemical Pathways

Phytomonic acid is involved in the synthesis and metabolism of branched-chain fatty acids in organisms . Its mechanism of action in biochemical pathways often involves the incorporation into cellular lipid structures . This compound is particularly interesting in studying lipid biosynthesis pathways, especially in how organisms synthesize and utilize branched versus straight-chain fatty acids .

Result of Action

The incorporation of Phytomonic acid into cellular lipid structures influences membrane fluidity and integrity . This can have various molecular and cellular effects, depending on the specific context and the type of cells involved. For instance, in certain bacteria, the presence of Phytomonic acid might enhance their ability to resist certain stressors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

10-(2-hexylcyclopropyl)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964568 | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phytomonic acid | |

CAS RN |

503-06-0 | |

| Record name | 11,12-Methyleneoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytomonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)

![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)